Mass Difference of +4.03 Da Enables Complete Baseline Resolution from Unlabeled Analyte in MS Detection
2-Phenyl-1,3-propanediol-d4 incorporates four deuterium atoms at the 1,1,3,3-positions, increasing its molecular weight from 152.19 g/mol (unlabeled 2-phenyl-1,3-propanediol, CAS 1570-95-2) to 156.22 g/mol. This +4.03 Da mass shift produces distinct precursor and product ion m/z values in triple quadrupole MS, enabling complete mass spectrometric separation from the unlabeled analyte without chromatographic resolution . The isotopic purity of the tetra-deuterated form ensures minimal isotopic cross-talk (typically <0.1% contribution from the M+4 isotope of the unlabeled analyte at natural abundance).
| Evidence Dimension | Nominal mass shift relative to unlabeled analyte |
|---|---|
| Target Compound Data | +4.03 Da (m/z increased by ~4 units) |
| Comparator Or Baseline | Unlabeled 2-phenyl-1,3-propanediol (MW 152.19 g/mol, CAS 1570-95-2); +0 Da shift |
| Quantified Difference | +4.03 Da |
| Conditions | Electrospray ionization triple quadrupole mass spectrometry; molecular formula C9H8D4O2 vs C9H12O2 [1] |
Why This Matters
This mass difference is the fundamental requirement for using this compound as an internal standard in stable isotope dilution assays; without it, the internal standard cannot be distinguished from the target analyte.
- [1] Veeprho. 2-Phenyl-1,3-propanediol-D4 Product Page. Molecular Formula: C9H8D4O2; Molecular Weight: 156.22 g/mol. View Source
